molecular formula C19H15N3O4S B2564991 N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 2034491-31-9

N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2564991
CAS No.: 2034491-31-9
M. Wt: 381.41
InChI Key: QGIPTFZAPXMQAQ-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by the presence of multiple functional groups, including a cyano group, a furan ring, a thiophene ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediate, 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine, which can be synthesized through a series of reactions involving the functionalization of furan and thiophene rings. This intermediate is then reacted with 2-cyanobenzoyl chloride in the presence of a base to form the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group and the oxalamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include amines, sulfoxides, sulfones, and substituted oxalamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex molecules, enabling the exploration of new chemical space.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(2-cyanophenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide
  • N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide

Uniqueness

N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c20-10-13-4-1-2-5-15(13)22-18(24)17(23)21-12-19(25,14-7-8-26-11-14)16-6-3-9-27-16/h1-9,11,25H,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIPTFZAPXMQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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